N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]amine
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Overview
Description
N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]amine is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of two chlorophenyl groups, a morpholine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]amine typically involves the reaction of 4-chlorophenyl isothiocyanate with morpholine and 4-chlorobenzaldehyde under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-2(3H)-thiazolone
- 4-(4-Chlorophenyl)-2(3H)-thiazolone
Uniqueness
N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]amine is unique due to its combination of chlorophenyl, morpholine, and thiazole rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H17Cl2N3OS |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
N,4-bis(4-chlorophenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C19H17Cl2N3OS/c20-15-3-1-14(2-4-15)18-13-26-19(22-17-7-5-16(21)6-8-17)24(18)23-9-11-25-12-10-23/h1-8,13H,9-12H2 |
InChI Key |
LBZGGIBNXPICNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N2C(=CSC2=NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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